molecular formula C19H20FN3O5 B11565187 3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide (non-preferred name)

3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide (non-preferred name)

Cat. No.: B11565187
M. Wt: 389.4 g/mol
InChI Key: SHUOKQWBJFKXEY-LSHDLFTRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound’s hydrazinyl and benzamide groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide
  • 3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide

Uniqueness

The uniqueness of 3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C19H20FN3O5

Molecular Weight

389.4 g/mol

IUPAC Name

3-fluoro-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H20FN3O5/c1-26-15-7-12(8-16(27-2)18(15)28-3)10-22-23-17(24)11-21-19(25)13-5-4-6-14(20)9-13/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+

InChI Key

SHUOKQWBJFKXEY-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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